2-chloro-N-(2-phenoxyethyl)quinoline-4-carboxamide
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Overview
Description
Mechanism of Action
Target of Action
Quinoline derivatives are known to have a broad spectrum of bioactivity and play a major role in medicinal chemistry .
Mode of Action
It’s known that quinoline derivatives interact with their targets through various mechanisms, often involving complex biochemical reactions .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .
Result of Action
Quinoline derivatives are known to have a wide range of biological and pharmaceutical activities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can significantly influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-phenoxyethyl)quinoline-4-carboxamide typically involves the reaction of quinoline-4-carboxylic acid with 2-phenoxyethylamine in the presence of a chlorinating agent. One common method includes the following steps :
Formation of Quinoline-4-carboxylic Acid: Quinoline-4-carboxylic acid is synthesized through the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: The quinoline-4-carboxylic acid is then chlorinated using thionyl chloride (SOCl2) to form 2-chloroquinoline-4-carboxylic acid.
Amidation: The chlorinated product is reacted with 2-phenoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-phenoxyethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield a new amide derivative, while oxidation can produce quinoline N-oxide .
Scientific Research Applications
2-chloro-N-(2-phenoxyethyl)quinoline-4-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: It has shown potential as an antimicrobial, anticancer, and antiviral agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: It is utilized in the synthesis of other quinoline derivatives, which are important in the production of dyes, catalysts, and materials.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-(diethylamino)ethyl)quinoline-4-carboxamide: This compound is structurally similar but has a diethylaminoethyl group instead of a phenoxyethyl group.
Cinchocaine: A local anesthetic that shares the quinoline-4-carboxamide structure but with different substituents.
Uniqueness
2-chloro-N-(2-phenoxyethyl)quinoline-4-carboxamide is unique due to its specific phenoxyethyl substitution, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for targeted drug design and development .
Properties
IUPAC Name |
2-chloro-N-(2-phenoxyethyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-17-12-15(14-8-4-5-9-16(14)21-17)18(22)20-10-11-23-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEDPGPHFDOVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC(=NC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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